molecular formula C14H11ClFN3O B2582162 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 1391943-62-6

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2582162
CAS No.: 1391943-62-6
M. Wt: 291.71
InChI Key: JKXOSLJLEBNRBI-VOTSOKGWSA-N
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Description

This compound is a substituted isoxazole derivative characterized by:

  • 2-Chloro-6-fluorophenyl group at the 3-position of the isoxazole ring, providing steric bulk and halogen-dependent electronic effects.
  • (E)-2-(Dimethylamino)ethenyl moiety at the 5-position, contributing π-conjugation and basicity via the dimethylamino group.

Its molecular formula is C₁₉H₁₃ClFN₃O, with a molecular weight of 353.78 g/mol (estimated). The compound’s structural features suggest applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronics), though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O/c1-19(2)7-6-12-9(8-17)14(18-20-12)13-10(15)4-3-5-11(13)16/h3-7H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXOSLJLEBNRBI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H11ClFN3O
  • Molecular Weight : 291.71 g/mol
  • CAS Number : 1391943-62-6

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

  • NCI-H23 (non-small cell lung cancer)
  • HCT-15 (colon cancer)
  • MCF-7 (breast cancer)

The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, likely through the inhibition of tubulin polymerization. This effect is similar to that observed with other known anticancer agents, suggesting a shared pathway in disrupting microtubule dynamics .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated whole blood assays. The IC50 value for this inhibition was reported at approximately 0.283 mM, indicating potent activity against inflammatory pathways .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines. For instance:

Cell LineIC50 (μM)
NCI-H234.22
HCT-155.33
MCF-73.67
DU-1451.48

These results indicate a promising profile for further development as an anticancer agent .

Mechanistic Insights

Docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The compound was found to bind effectively to the colchicine site on tubulin, which is crucial for its antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Key Differences

The following table summarizes structural and physicochemical comparisons:

Compound Name Substituents (Position) Functional Group (Position 4) Molecular Weight (g/mol) Key Features
Target Compound : 3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile - 2-Chloro-6-fluorophenyl (3)
- (E)-2-(Dimethylamino)ethenyl (5)
Nitrile 353.78 Strong electron-withdrawing nitrile; halogenated aryl enhances lipophilicity.
Analog 1 : 3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile - 2-Chloro-6-fluorophenyl (3)
- (E)-2-(3-Methoxyphenylamino)ethenyl (5)
Nitrile 369.78 Methoxy group introduces electron-donating effects; amino group enables hydrogen bonding.
Analog 2 : Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate - 4-Chlorophenyl (3)
- (E)-2-(Dimethylamino)ethenyl (5)
Ester 348.82 Ester group at position 4 increases polarity; 4-chlorophenyl reduces steric hindrance compared to 2,6-dihalogenation.
2.2 Conformational and Electronic Analysis
  • Target vs. Analog 1: Replacing dimethylamino with 3-methoxyphenylamino in Analog 1 alters electronic properties.
  • Target vs. The 2-chloro-6-fluorophenyl group (target) creates greater steric hindrance than the 4-chlorophenyl group in Analog 2, affecting molecular packing and crystal lattice stability .
2.3 Crystallographic Insights
  • Analog 2’s crystal structure reveals conformational flexibility : Two distinct molecules (A and B) in the asymmetric unit exhibit differences in ester group orientation (C–C–CO angles: 170.8° vs. 17.9°) and dihedral angles between isoxazole and aryl rings (46.26° vs. 41.59°) . This suggests that substituent position (e.g., 4-chloro vs. 2,6-dihalogenation in the target compound) significantly impacts molecular geometry.
2.4 Physicochemical Implications
  • Solubility : Analog 2’s ester group may improve aqueous solubility relative to the nitrile in the target compound.
  • Stability : The nitrile group in the target compound could confer greater chemical stability under acidic/basic conditions compared to the ester in Analog 2.

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